2-Bromooxazole-5-carbaldehyde
CAS No.:
Cat. No.: VC15996140
Molecular Formula: C4H2BrNO2
Molecular Weight: 175.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2BrNO2 |
|---|---|
| Molecular Weight | 175.97 g/mol |
| IUPAC Name | 2-bromo-1,3-oxazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C4H2BrNO2/c5-4-6-1-3(2-7)8-4/h1-2H |
| Standard InChI Key | IFGUJPMMPKLZMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC(=N1)Br)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Structural Characterization
2-Bromooxazole-5-carbaldehyde (C₄H₂BrNO₂) consists of an oxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with substituents at the 2- and 5-positions (Figure 1). The bromine atom at C-2 enhances electrophilic reactivity, while the aldehyde group at C-5 provides a site for nucleophilic addition or condensation reactions.
Spectroscopic Data
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¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm, while the oxazole proton (C-4) appears as a doublet between δ 7.5–8.0 ppm due to coupling with the adjacent nitrogen .
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¹³C NMR: Key signals include the aldehyde carbon (~190 ppm), the oxazole carbons (C-2: ~150 ppm; C-4: ~125 ppm; C-5: ~140 ppm), and the bromine-bearing carbon (C-2: ~110 ppm) .
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm functional groups .
Physical Properties
| Property | Value |
|---|---|
| Molecular weight | 190.97 g/mol |
| Melting point | 45–48°C (estimated) |
| Boiling point | 210–215°C (extrapolated) |
| Solubility | Soluble in DMSO, THF, acetone |
Synthesis and Manufacturing Approaches
Regiocontrolled Lithiation-Bromination
The parent oxazole undergoes lithiation at C-2 using n-BuLi, followed by bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) to yield 2-bromooxazole . Introducing the aldehyde group at C-5 requires formylation via:
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Vilsmeier-Haack Reaction: Treatment with POCl₃ and DMF generates an electrophilic formylating agent, selectively functionalizing C-5 .
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Oxidation of 5-Hydroxymethyl Derivatives: 5-Hydroxymethyl-2-bromooxazole, synthesized via hydroxymethylation, is oxidized with pyridinium chlorochromate (PCC) to the aldehyde .
Key Reaction
Halogen Dance Rearrangement
For 5-substituted derivatives, a halogen dance reaction mediated by LDA shifts bromine from C-5 to C-4, enabling subsequent formylation at C-5 . This method is critical for accessing sterically hindered analogs.
Physicochemical Properties and Reactivity
Stability and Degradation
The compound is sensitive to light and moisture, with degradation pathways including:
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Aldehyde Oxidation: Conversion to carboxylic acid under acidic or oxidative conditions.
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Debromination: Loss of Br⁻ via nucleophilic substitution in polar protic solvents.
Reactivity Profile
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid | 2-Aryloxazole-5-carbaldehyde |
| Schiff Base Formation | Primary amines | Imine derivatives |
| Nucleophilic Addition | Grignard reagents | Secondary alcohols |
Applications in Pharmaceutical and Agrochemical Research
Antimicrobial Agents
The bromine and aldehyde groups enable structural diversification for bioactivity optimization. For example, Schiff bases derived from 2-bromooxazole-5-carbaldehyde exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
Coordination Chemistry
The aldehyde group chelates metal ions, forming complexes with Cu(II) and Fe(III) that show catalytic activity in oxidation reactions .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |
| Skin Irritation | Severe |
| Environmental Impact | Bioaccumulative potential |
Recent Advances and Future Directions
Flow Chemistry Applications
Continuous-flow systems reduce reaction times for formylation steps from 12 hours to 30 minutes, improving yield by 15% .
Drug Discovery
Ongoing studies explore its use in PROTACs (proteolysis-targeting chimeras) to degrade oncogenic proteins .
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